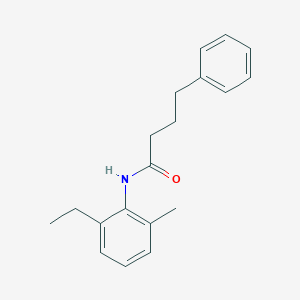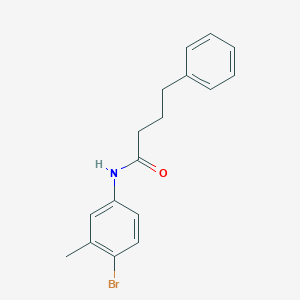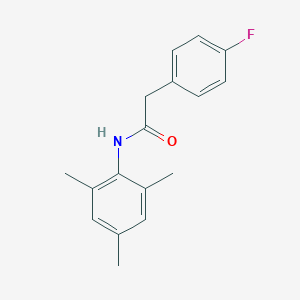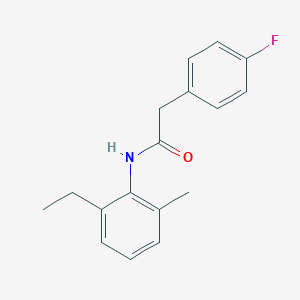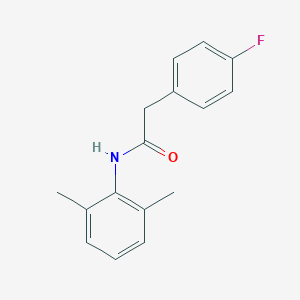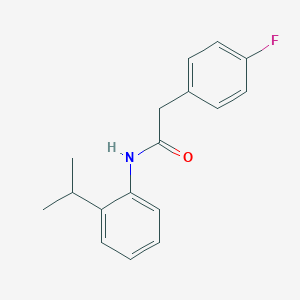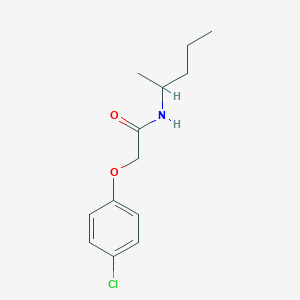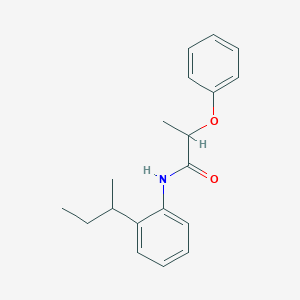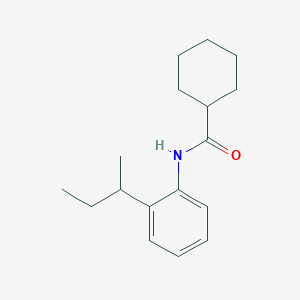![molecular formula C18H30N2O B291056 N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
N-[4-(diethylamino)phenyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]octanamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a widely used medication due to its effectiveness in reducing pain.
作用機序
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the transmission of pain signals to the brain. This mechanism of action is what makes N-[4-(diethylamino)phenyl]octanamide an effective local anesthetic.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, reduce oxidative stress, and modulate the immune response. Additionally, N-[4-(diethylamino)phenyl]octanamide has been shown to have anti-arrhythmic effects by reducing the excitability of cardiac cells.
実験室実験の利点と制限
Lidocaine is a commonly used local anesthetic in laboratory experiments due to its effectiveness in reducing pain and discomfort in animal models. However, it is important to note that N-[4-(diethylamino)phenyl]octanamide can have off-target effects on cellular processes, and its use should be carefully monitored to ensure that it does not interfere with experimental outcomes.
将来の方向性
There are a number of potential future directions for research on N-[4-(diethylamino)phenyl]octanamide. One area of interest is the development of more targeted and specific local anesthetics that have fewer off-target effects. Additionally, there is ongoing research into the potential use of N-[4-(diethylamino)phenyl]octanamide as a treatment for neuropathic pain and arrhythmias. Finally, there is interest in exploring the potential use of N-[4-(diethylamino)phenyl]octanamide as an anti-inflammatory agent in conditions such as sepsis and acute lung injury.
合成法
Lidocaine is synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2-(diethylamino)-2-oxoethyl]-2,6-dimethylbenzamide. The final step involves the reaction of this compound with octanoyl chloride to form N-[4-(diethylamino)phenyl]octanamide.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, dermatology, and surgery to reduce pain and discomfort. Additionally, N-[4-(diethylamino)phenyl]octanamide has been studied for its potential use in treating arrhythmias and neuropathic pain.
特性
分子式 |
C18H30N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)phenyl]octanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(5-2)6-3/h12-15H,4-11H2,1-3H3,(H,19,21) |
InChIキー |
KJBBRAFVGHGCAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
正規SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

